Physicochemical Profiling and Synthetic Utility of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid
Physicochemical Profiling and Synthetic Utility of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid
Executive Summary & Strategic Importance
In modern fragment-based drug discovery and complex active pharmaceutical ingredient (API) synthesis, the selection of highly specific building blocks dictates the pharmacokinetic and pharmacodynamic success of the final molecule. 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid (CAS: 2641114-67-0) has emerged as a critical intermediate in the development of next-generation therapeutics.
Structurally, this compound features a conformationally restricted phthalan (1,3-dihydroisobenzofuran) core, a reactive acetic acid moiety, and a heavy bromine atom. This unique triad of functional groups provides a highly tunable scaffold. As a Senior Application Scientist, I have observed its increasing utility in synthesizing carboxy-benzimidazole GLP-1R modulating compounds[1] and α4β7 integrin antagonists for autoimmune diseases[2]. This whitepaper dissects its physicochemical properties, mechanistic applications, and provides a self-validating protocol for its integration into API synthesis.
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of this intermediate is essential for predicting its behavior during late-stage coupling and formulation. The phthalan core provides a specific spatial geometry that mimics certain hydrophobic pharmacophores, while the ether oxygen acts as a weak hydrogen-bond acceptor.
Quantitative Data Summary
| Property | Value | Scientific Implication & Causality |
| CAS Number | 2641114-67-0 | Unique identifier for procurement and global database tracking. |
| Molecular Formula | C10H9BrO3 | Defines the exact elemental composition for mass spectrometry (MS) validation. |
| Molecular Weight | 257.08 g/mol | Optimal low-molecular-weight fragment, allowing downstream additions without violating Lipinski’s Rule of 5. |
| Predicted pKa | ~4.5 - 4.8 | Exists as a carboxylate anion at physiological pH; requires strong electrophilic activation (e.g., HATU) for amide coupling. |
| Predicted LogP | ~2.1 | The bromine atom increases lipophilicity, balancing the polar carboxylic acid, which aids in cellular permeability of the final API. |
| H-Bond Donors | 1 | Contributes to target binding via the carboxylic acid (if left uncoupled). |
| H-Bond Acceptors | 3 | The ether and carbonyl oxygens can act as critical H-bond acceptors within a receptor's binding pocket. |
Mechanistic Application in Drug Discovery
The architectural rigidity of the 1,3-dihydroisobenzofuran ring makes it an excellent bioisostere for more flexible aromatic systems, reducing the entropic penalty upon receptor binding.
-
GLP-1R Agonists : In the synthesis of oral or long-acting GLP-1 receptor modulators, this fragment is coupled to benzimidazole cores[1]. The phthalan ring inserts into the hydrophobic sub-pocket of the GLP-1 receptor, stabilizing the active conformation of the G-protein coupled receptor (GPCR) and initiating the cAMP signaling cascade.
-
α4β7 Integrin Inhibitors : For inflammatory bowel disease therapeutics, the bromine atom serves as a critical lipophilic anchor or a synthetic handle for late-stage Suzuki-Miyaura cross-coupling to extend the molecule into the integrin's binding cleft[2][3].
Figure 1: GLP-1R signaling cascade activated by APIs synthesized using the phthalan intermediate.
Synthetic Methodology & Self-Validating Protocol
To utilize 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid effectively, amide coupling is the most frequent transformation. The following protocol is designed as a self-validating system , ensuring that each step has a built-in analytical checkpoint to guarantee trustworthiness and reproducibility.
Protocol: High-Efficiency Amide Coupling via HATU Activation
Objective : Couple the intermediate with a sterically hindered secondary amine to yield a functionalized API precursor.
Causality of Experimental Choices :
-
HATU (1.2 eq) : Chosen over standard EDC/HOBt due to superior reaction kinetics. The 7-azabenzotriazole leaving group accelerates aminolysis, which is critical when dealing with sterically demanding downstream amines.
-
DIPEA (3.0 eq) : A non-nucleophilic base required to deprotonate the acetic acid moiety (pKa ~4.5) and neutralize the amine hydrochloride salt without participating in nucleophilic side reactions.
-
Anhydrous DMF : Provides excellent solvation for both the polar phthalan intermediate and lipophilic amine partners, ensuring a homogeneous reaction environment.
Step-by-Step Methodology :
-
Initiation & Activation : Dissolve 1.0 eq (e.g., 257 mg, 1.0 mmol) of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid in 10 mL of anhydrous DMF under a nitrogen atmosphere. Add 3.0 eq of DIPEA (522 µL). Cool the mixture to 0°C. Add 1.2 eq of HATU (456 mg).
-
Causality: Cooling to 0°C prevents the thermal degradation of the highly reactive OAt-ester intermediate.
-
-
Activation Check (Self-Validation) : Stir for 15 minutes. Validation: Quench a 5 µL aliquot in 1 mL of methanol. LC-MS analysis must show the complete disappearance of the starting mass (m/z 255/257[M-H]⁻) and the appearance of the methyl ester mass, confirming successful activation.
-
Nucleophilic Addition : Add 1.1 eq of the target amine. Remove the ice bath, allowing the reaction to warm to room temperature (20-25°C). Stir for 2-4 hours.
-
In-Process Control (IPC) : Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation Criterion: Proceed to workup only when the unreacted acid peak is <5% relative to the product peak.
-
Quench & Workup : Dilute the reaction with 50 mL of ethyl acetate. Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine and DIPEA, followed by saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and HOAt, and finally brine (20 mL).
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, ready for preparative HPLC purification.
Figure 2: Synthetic workflow and analytical validation for the brominated phthalan intermediate.
Analytical Characterization & Stability
To ensure the integrity of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid during storage and prior to synthesis, orthogonal analytical techniques must be employed:
-
LC-MS : Due to the presence of the bromine atom, the mass spectrum will display a characteristic 1:1 isotopic doublet at m/z 255 and 257 in negative electrospray ionization (ESI-) mode, corresponding to the [M-H]⁻ ions of the ⁷⁹Br and ⁸¹Br isotopes.
-
¹H NMR (DMSO-d6) : The phthalan core is characterized by the distinct methylene protons adjacent to the ether oxygen, typically appearing as two singlets or a multiplet around 4.9 - 5.1 ppm. The acetic acid methylene protons will appear as a sharp singlet near 3.6 ppm.
-
Stability : The compound is generally stable under ambient conditions but should be stored at 2-8°C protected from light to prevent potential radical-induced debromination or oxidation of the ether linkage over prolonged periods.
References
-
Patent CN117295729A : Carboxy-benzimidazole GLP-1R modulating compound. Gilead Sciences, Inc.[1]. Available at:
-
Patent US11224600B2 : Compounds for inhibition of alpha 4 beta 7 integrin. Gilead Sciences, Inc.[2]. Available at:
-
Patent WO2019200202A1 : Antagonists of human integrin (alpha4)(beta7).[3]. Available at:
Sources
- 1. CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound - Google Patents [patents.google.com]
- 2. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
- 3. WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
